4-Cinnamamidobenzoic acid

Vue d'ensemble

Description

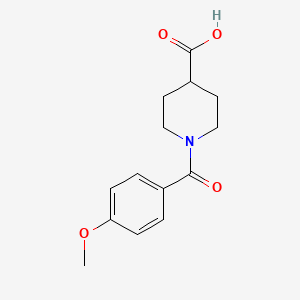

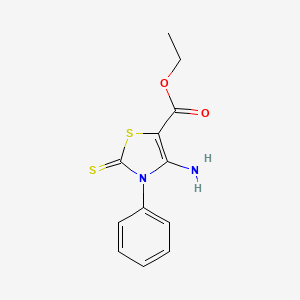

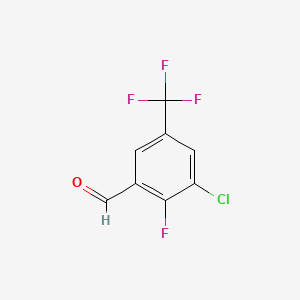

4-Cinnamamidobenzoic acid is an organic compound with the chemical formula C16H13NO3 . It has a molecular weight of 267.28 .

Synthesis Analysis

The synthesis of 4-Cinnamamidobenzoic acid involves three synthesis methods . The reaction conditions involve the use of pyridine in toluene for 12 hours .Molecular Structure Analysis

The molecular structure of 4-Cinnamamidobenzoic acid is represented by the linear formula C16H13NO3 . The InChI code for the compound is 1S/C16H13NO3/c18-15(11-6-12-4-2-1-3-5-12)17-14-9-7-13(8-10-14)16(19)20/h1-11H, (H,17,18)(H,19,20)/b11-6+ .Physical And Chemical Properties Analysis

4-Cinnamamidobenzoic acid is a solid at room temperature . It should be stored in a dry room at normal temperature .Applications De Recherche Scientifique

Application in Lignification Inhibition

One significant application of 4-Cinnamamidobenzoic acid, and similar compounds, is in the study of lignification in plants. Research by Van de Wouwer et al. (2016) demonstrates the utility of such compounds in inhibiting lignin deposition, a key aspect in plant cell wall formation and an area of interest for improving the processing efficiency of lignocellulosic biomass. The study found that specific compounds could inhibit the activity of CINNAMATE-4-HYDROXYLASE, a crucial enzyme in the phenylpropanoid pathway synthesizing lignin building blocks (Van de Wouwer et al., 2016).

Influence on Salicylic Acid Accumulation

Another application is found in the work by Schoch et al. (2002), where specific inhibitors of the Cinnamate 4-Hydroxylase, including compounds like 4-Cinnamamidobenzoic acid, are shown to redirect cinnamic acid to the synthesis of salicylic acid (SA). This is particularly relevant in plant disease resistance, as SA is a crucial trigger. The study shows how manipulating the pathway can potentiate plant defense mechanisms (Schoch et al., 2002).

Role in Biosynthesis of Value-Added Compounds

Wang et al. (2018) highlight the role of 4-Hydroxybenzoic acid, a related compound, as an intermediate in producing various high-value bioproducts. This includes applications in the food, cosmetics, and pharmaceutical industries. The study emphasizes the potential of synthetic biology and metabolic engineering in exploiting these compounds for industrial purposes (Wang et al., 2018).

Antioxidant and DNA Damage Protection

Research by Sevgi et al. (2015) explores the antioxidant and DNA damage protection potentials of various phenolic acids, including compounds similar to 4-Cinnamamidobenzoic acid. This study provides insight into the potential use of these compounds in protecting against oxidative stress and DNA damage, relevant in healthcare and nutrition (Sevgi et al., 2015).

Safety And Hazards

The safety information for 4-Cinnamamidobenzoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Relevant Papers One relevant paper discusses the preparation, characterization, and antibacterial properties of 4-aminocinnamic acid-modified cellulose fibers . This research could potentially provide insights into the applications of 4-Cinnamamidobenzoic acid in the development of antibacterial materials.

Propriétés

IUPAC Name |

4-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15(11-6-12-4-2-1-3-5-12)17-14-9-7-13(8-10-14)16(19)20/h1-11H,(H,17,18)(H,19,20)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLZCFFEAPFEJG-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cinnamamidobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1348979.png)

![1-[4-(Difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1348990.png)

![Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate](/img/structure/B1348991.png)